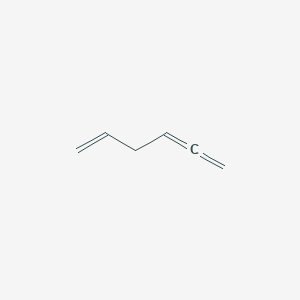

1,2,5-Hexatriene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,5-Hexatriene is a six-carbon hydrocarbon molecule with three double bonds. It is a conjugated diene and is widely used in scientific research due to its unique properties.

Mechanism of Action

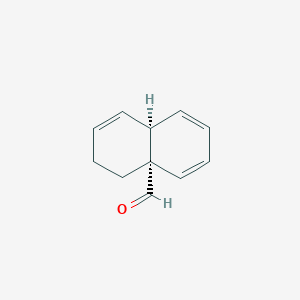

The mechanism of action of 1,2,5-Hexatriene is based on its conjugated double bonds. The conjugated system of double bonds in this compound allows it to absorb light in the visible region of the electromagnetic spectrum. When this compound absorbs light, it undergoes a photochemical reaction known as the Diels-Alder reaction. This reaction involves the formation of a cyclic compound from two reactants, one of which is this compound.

Biochemical and Physiological Effects:

This compound has no known biochemical or physiological effects. It is not used as a drug and has no therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 1,2,5-Hexatriene in lab experiments include its low cost, availability, and ease of synthesis. It is also a stable compound that can be stored for long periods. The limitations of using this compound in lab experiments include its low reactivity and its limited solubility in polar solvents.

Future Directions

1,2,5-Hexatriene has many potential future directions for scientific research. One area of research is in the development of new materials with unique properties. This compound can be used as a building block for the synthesis of new materials with desirable properties such as high conductivity or high strength. Another area of research is in the development of new chemical reactions using this compound as a reactant. New reactions could lead to the synthesis of new compounds with unique properties. Finally, this compound can be used as a model compound to study the properties of other conjugated dienes. By studying the properties of this compound, scientists can gain a better understanding of the behavior of other similar compounds.

Synthesis Methods

1,2,5-Hexatriene can be synthesized through the elimination reaction of 1,6-dibromohexane. The reaction is carried out in the presence of a strong base such as sodium ethoxide or potassium tert-butoxide. The reaction yields this compound as the major product.

Scientific Research Applications

1,2,5-Hexatriene is widely used in scientific research as a model compound to study the properties of conjugated dienes. It is used in the synthesis of various organic compounds and is also used as a reactant in many chemical reactions. It is used in the study of organic chemistry, photochemistry, and materials science.

properties

InChI |

InChI=1S/C6H8/c1-3-5-6-4-2/h3,6H,1-2,5H2 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQKGRVDIZQGHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC=C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.13 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116377-11-8 |

Source

|

| Record name | 1,2,5-Hexatriene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116377118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)

![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)